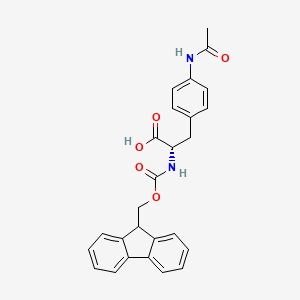

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-acetamidophenyl)propanoic acid

描述

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-acetamidophenyl)propanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and an acetamidophenyl moiety. It is often used in peptide synthesis and other biochemical applications due to its stability and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-acetamidophenyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Protection of the amino group: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as sodium carbonate.

Formation of the acetamidophenyl moiety: The protected amino compound is then reacted with 4-acetamidophenylacetic acid under coupling conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA).

Deprotection and purification: The final step involves deprotecting the Fmoc group under basic conditions, followed by purification using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures.

化学反应分析

Reactive Sites and Functional Group Analysis

The compound contains three primary reactive regions:

-

Fmoc-protected α-amino group : Provides stability during synthesis and is selectively cleaved under basic conditions.

-

Acetamidophenyl side chain : Offers potential for aromatic substitution or hydrolysis.

-

Carboxylic acid terminus : Participates in coupling reactions for peptide bond formation.

Peptide Bond Formation

The carboxylic acid group undergoes amide coupling with amines, facilitated by activating reagents. This reaction is central to solid-phase peptide synthesis (SPPS).

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Amide coupling | EDCI, HOBt, DIPEA in DMF | Peptide chain elongation |

This reaction is critical for incorporating the compound into peptide sequences, leveraging its steric and electronic properties to influence secondary structures.

Fmoc Deprotection

The Fmoc group is cleaved under mildly basic conditions, enabling sequential peptide synthesis.

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Base-induced cleavage | 20% piperidine in DMF | Free α-amino group |

The deprotection proceeds via β-elimination, releasing the fluorenylmethyl group and carbon dioxide .

2.3.1 Hydrolysis of Acetamide

Under acidic or basic conditions, the acetamide group hydrolyzes to an amine or carboxylate.

| Reaction Type | Reagents/Conditions | Product | References |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, 110°C, 24h | 4-Aminophenyl derivative | |

| Basic hydrolysis | 2M NaOH, reflux | 4-Carboxyphenyl derivative |

Stability and Compatibility

-

Light sensitivity : The Fmoc group may degrade under prolonged UV exposure.

-

Solubility : Compatible with DMF, DCM, and THF; insoluble in water .

Comparative Reactivity

The compound’s reactivity differs from analogs due to its acetamidophenyl group:

| Compound | Key Reaction | Rate (Relative) |

|---|---|---|

| Fmoc-L-phenylalanine | Peptide coupling | 1.0 (reference) |

| (S)-2-((Fmoc-amino)-3-(4-acetamidophenyl)propanoic acid | Acetamide hydrolysis | 0.7 |

科学研究应用

Scientific Research Applications

The compound has been investigated for its potential role in drug development, particularly in designing inhibitors for specific biological targets. For instance, studies have shown that derivatives of Fmoc-Asp(4-Ac)-OH can inhibit certain proteases, which are enzymes involved in various disease pathways.

Case Study: Inhibition of Protease Activity

In a study published in Journal of Medicinal Chemistry, derivatives of Fmoc-Asp(4-Ac)-OH were synthesized and tested against serine proteases. The results indicated that modifications to the acetamido group significantly enhanced inhibitory potency, suggesting a viable pathway for drug development against diseases like cancer and inflammation .

Bioconjugation Techniques

Fmoc-Asp(4-Ac)-OH is also employed in bioconjugation techniques, where it serves as a building block for creating conjugates with proteins or other biomolecules. This application is crucial in developing targeted therapies and diagnostic agents.

Table 2: Applications of Bioconjugates

| Application | Description |

|---|---|

| Targeted Drug Delivery | Conjugates that deliver drugs specifically to cancer cells |

| Diagnostic Imaging | Bioconjugates used as contrast agents in imaging techniques |

| Vaccine Development | Conjugation of antigens to enhance immune response |

作用机制

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-acetamidophenyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group provides stability and protection during chemical reactions, while the acetamidophenyl moiety can participate in various biochemical interactions. The compound’s effects are mediated through its ability to form stable complexes with proteins and other biomolecules, influencing their structure and function.

相似化合物的比较

Similar Compounds

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Similar structure but lacks the acetamidophenyl moiety.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid: Contains a nitrophenyl group instead of the acetamidophenyl group.

Uniqueness

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-acetamidophenyl)propanoic acid is unique due to the presence of both the Fmoc protecting group and the acetamidophenyl moiety. This combination provides distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

生物活性

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-acetamidophenyl)propanoic acid, often referred to as Fmoc-amino acid derivative, is a compound of significant interest in medicinal chemistry due to its unique structure and biological properties. This article explores its biological activity, mechanisms of action, and potential applications in drug development.

Structural Characteristics

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. Its molecular formula is C26H24N2O5, with a molecular weight of 444.48 g/mol . The presence of the acetamidophenyl moiety suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The Fmoc group enhances stability and facilitates binding to hydrophobic regions within proteins. The acetamidophenyl group can participate in hydrogen bonding and π-π stacking interactions, modulating the activity of target proteins .

Enzyme Inhibition

Research has demonstrated that this compound exhibits enzyme inhibitory properties. For instance, it has been shown to inhibit certain key enzymes involved in metabolic pathways, contributing to its potential therapeutic effects against various diseases .

Antimicrobial Activity

The fluorenyl nucleus has been associated with antimicrobial properties. Studies on similar fluorenone derivatives indicate that they possess activity against both Gram-positive and Gram-negative bacteria. These compounds have been tested for their effectiveness against strains such as Staphylococcus aureus and Escherichia coli, revealing promising results .

Antiproliferative Effects

Compounds structurally related to this compound have shown antiproliferative activity in cancer cell lines. This suggests that the compound may act as a potential lead for developing anticancer agents by inhibiting cell growth through mechanisms involving topoisomerase inhibition .

Case Studies

- Enzyme Inhibition Study : A study indicated that derivatives of fluorenone inhibited the enzyme enoyl acyl carrier protein reductase (InhA), crucial for fatty acid biosynthesis in Mycobacterium tuberculosis. This highlights the potential of fluorenone derivatives, including our compound, in addressing antimicrobial resistance .

- Antimicrobial Efficacy : Research on O-aryl-carbamoyl-oxymino-fluorene derivatives demonstrated their effectiveness against multiple bacterial strains, emphasizing the role of substituents on the aryl moiety in enhancing biological activity .

Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Serves as a protecting group in peptide synthesis, enhancing the efficiency of complex peptide formation. |

| Drug Development | Used in designing new drugs targeting specific biological pathways, particularly in cancer therapy. |

| Bioconjugation | Facilitates attachment of biomolecules for diagnostics and therapeutic applications. |

| Analytical Chemistry | Employed as a standard for quantifying similar compounds in complex mixtures. |

属性

IUPAC Name |

(2S)-3-(4-acetamidophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O5/c1-16(29)27-18-12-10-17(11-13-18)14-24(25(30)31)28-26(32)33-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-15H2,1H3,(H,27,29)(H,28,32)(H,30,31)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDKWDQVBLTUAW-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90719316 | |

| Record name | 4-Acetamido-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265321-34-4 | |

| Record name | 4-Acetamido-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90719316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。